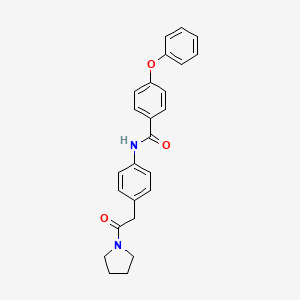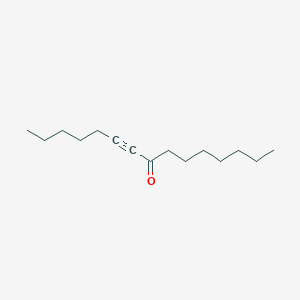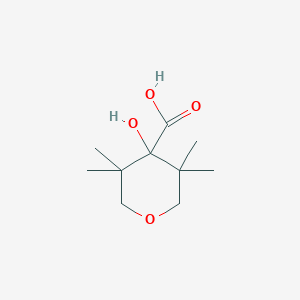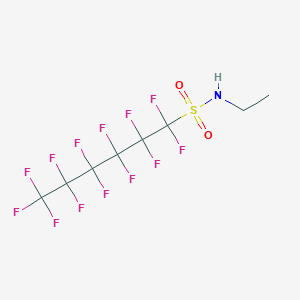
3-Pyridin-3-yl-5-pyridin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridin-3-yl-5-pyridin-4-ylpyridine is a heterocyclic compound consisting of three pyridine rings Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom
Vorbereitungsmethoden
The synthesis of 3-Pyridin-3-yl-5-pyridin-4-ylpyridine can be achieved through several methods. One common approach involves the use of pyridine derivatives and coupling reactions. For instance, the Bohlmann-Rahtz pyridine synthesis is a well-known method for preparing substituted pyridines. This method involves the reaction of an enamine with an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.
Analyse Chemischer Reaktionen
3-Pyridin-3-yl-5-pyridin-4-ylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it can be used as a ligand in coordination chemistry and catalysis. In biology, it may be used in the study of enzyme interactions and as a building block for drug design. In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anticancer or antimicrobial activities. In industry, it can be used in the synthesis of advanced materials and as an intermediate in the production of other chemicals .
Wirkmechanismus
The mechanism of action of 3-Pyridin-3-yl-5-pyridin-4-ylpyridine involves its interaction with molecular targets and pathways. For example, pyridine-containing compounds have been shown to interact with enzymes and receptors, affecting their activity. The specific molecular targets and pathways involved depend on the particular application and derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
3-Pyridin-3-yl-5-pyridin-4-ylpyridine can be compared with other similar compounds, such as N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide and 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide. These compounds share structural similarities but differ in their functional groups and specific applications. For instance, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is known for its use as a pincer ligand in coordination chemistry, while 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide has been studied for its anticancer properties .
Eigenschaften
CAS-Nummer |
106047-39-6 |
|---|---|
Molekularformel |
C15H11N3 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
3-pyridin-3-yl-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-2-13(9-17-5-1)15-8-14(10-18-11-15)12-3-6-16-7-4-12/h1-11H |
InChI-Schlüssel |
BHOAWQNCJSKEMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)









